molecular formula C18H16N2O2S B3596289 5-METHYL-N-[2-(METHYLSULFANYL)PHENYL]-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE

5-METHYL-N-[2-(METHYLSULFANYL)PHENYL]-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B3596289
M. Wt: 324.4 g/mol
InChI Key: GOIIZBSZJRBSOT-UHFFFAOYSA-N
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Description

The compound “5-methyl-N-[2-(methylthio)phenyl]-3-phenyl-4-isoxazolecarboxamide” belongs to a class of organic compounds known as isoxazoles . Isoxazoles are compounds containing an isoxazole ring, which is a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom .


Synthesis Analysis

Although direct information on the synthesis of this compound was not found, similar compounds have been synthesized through multi-step chemical processes involving diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation.


Molecular Structure Analysis

The molecular structure of compounds similar to this one has been extensively studied using techniques like X-ray diffraction. These findings offer insights into the potential molecular configuration of our target compound.


Chemical Reactions Analysis

The chemical behavior and reactions of compounds structurally related to this one have been explored, revealing interactions with various reagents and conditions to form novel derivatives .

Mechanism of Action

While the exact mechanism of action for this compound is not known, similar compounds have shown promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Properties

IUPAC Name

5-methyl-N-(2-methylsulfanylphenyl)-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-12-16(17(20-22-12)13-8-4-3-5-9-13)18(21)19-14-10-6-7-11-15(14)23-2/h3-11H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIIZBSZJRBSOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-METHYL-N-[2-(METHYLSULFANYL)PHENYL]-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE
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5-METHYL-N-[2-(METHYLSULFANYL)PHENYL]-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE
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5-METHYL-N-[2-(METHYLSULFANYL)PHENYL]-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE
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5-METHYL-N-[2-(METHYLSULFANYL)PHENYL]-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 5
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5-METHYL-N-[2-(METHYLSULFANYL)PHENYL]-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 6
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5-METHYL-N-[2-(METHYLSULFANYL)PHENYL]-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE

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